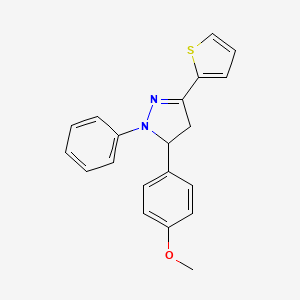

1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thienyl group and substituted with phenyl and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds synthesized from the pyrazole framework have been evaluated for their cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7). These studies indicate that modifications to the pyrazole structure can enhance antitumor activity .

- A notable study demonstrated that specific derivatives linked to the pyrazole moiety displayed good-to-excellent antitumor activity in vitro, suggesting that this compound could be further explored for developing new anticancer drugs .

-

Enzyme Inhibition :

- Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes. For example, compounds containing the pyrazole structure have been tested as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. The inhibitory potency varies significantly based on structural modifications .

- In silico docking studies have suggested that the compound can effectively bind to enzyme active sites, potentially leading to new anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- typically involves the condensation of appropriate precursors under controlled conditions. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.

- X-ray Crystallography : Employed to elucidate the three-dimensional arrangement of atoms within the crystal structure of the compound .

Case Study 1: Antitumor Activity Evaluation

A series of novel indole derivatives linked to the pyrazole moiety were synthesized and tested for anticancer activity. The results indicated that these compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition capabilities of pyrazole derivatives revealed that certain substituents on the pyrazole ring could significantly influence their inhibitory potency against lipoxygenase enzymes. This study utilized both experimental assays and computational modeling to understand binding interactions at a molecular level .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1,3-diphenyl-: Similar structure but lacks the thienyl group.

4,5-Dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole): Contains a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the thienyl group in 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Biological Activity

1H-Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The compound 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl) (CAS No. 89144-84-3) exhibits a unique structure that may contribute to its biological efficacy. This article reviews the current understanding of its biological activity based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O2 with a molecular weight of approximately 384.48 g/mol. The structure features a pyrazole ring fused with thienyl and methoxyphenyl groups, which are known to influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O2 |

| Molecular Weight | 384.48 g/mol |

| CAS Number | 89144-84-3 |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl) have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated inhibition rates of up to 85% for TNF-α at concentrations as low as 10 µM , compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. A study evaluated the efficacy of various pyrazole compounds against several bacterial strains, including E. coli and Bacillus subtilis. The tested compounds exhibited significant antibacterial activity, with some showing inhibition comparable to standard antibiotics .

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Modifications in the structure of pyrazoles have led to enhanced selectivity and potency against nNOS . The derivative 3r , featuring multiple methoxy groups, was identified as a potent inhibitor.

Synthesis and Evaluation

In a recent synthesis study, researchers prepared a series of pyrazole derivatives including 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl) . These compounds were evaluated for various biological activities:

- Anti-inflammatory : Inhibition of TNF-α and IL-6.

- Antimicrobial : Effective against Staphylococcus aureus and Candida albicans.

The results indicated that modifications at the phenyl and thienyl positions significantly influenced biological activity .

Properties

CAS No. |

89144-84-3 |

|---|---|

Molecular Formula |

C20H18N2OS |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C20H18N2OS/c1-23-17-11-9-15(10-12-17)19-14-18(20-8-5-13-24-20)21-22(19)16-6-3-2-4-7-16/h2-13,19H,14H2,1H3 |

InChI Key |

FETQRPMUEGBANJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.